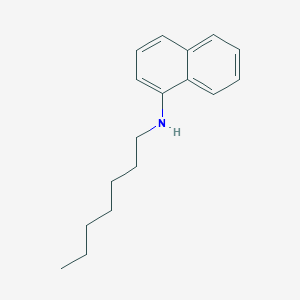

N-heptylnaphthalen-1-amine

Description

Contextualization within Modern Organic Chemistry

In modern organic chemistry, the synthesis and study of N-alkylated amines are fundamental. The process of N-dealkylation, or the removal of an N-alkyl group, is a significant transformation used in the synthesis of a wide array of pharmaceuticals and fine chemicals. nih.gov The introduction of an alkyl group, such as the heptyl chain in N-heptylnaphthalen-1-amine, is a key strategy for modifying a molecule's properties. This alkylation can increase lipophilicity, influencing solubility in nonpolar solvents and interaction with biological membranes. Furthermore, the carbon-nitrogen bond is a ubiquitous feature in organic and biological molecules, and understanding its formation and cleavage is crucial. nih.gov The synthesis of compounds like this compound typically falls under amination reactions, which are a cornerstone of synthetic organic chemistry. Modern methods often involve palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the C-N bond between an aryl halide and an amine, offering efficient routes to such derivatives. nih.govresearchgate.net

Significance of Alkylated Naphthylamine Structures in Advanced Chemical Sciences

Alkylated naphthylamine structures are significant precursors and functional molecules in various fields of chemical science. The parent compound, 1-naphthylamine (B1663977), is a well-known intermediate in the synthesis of azo dyes. wikipedia.org Its sulfonic acid derivatives are particularly important for dyeing cotton. wikipedia.org By extension, alkylated derivatives like this compound could be investigated for similar applications, where the heptyl group might modify the dye's color, fastness, or solubility characteristics.

In materials science, related aromatic amines such as N-phenyl-1-naphthylamine have been studied for their potential applications. nih.gov The naphthalene (B1677914) moiety is known for its fluorescent properties, making its derivatives candidates for use as molecular probes, sensors, or components in organic light-emitting diodes (OLEDs). The attachment of an alkyl chain can tune these photophysical properties and enhance the material's processability.

Overview of Current Research Trajectories on this compound Derivatives

Direct research focusing exclusively on this compound is limited. However, research on related structures provides insight into potential research directions. The synthesis of secondary amine derivatives bearing heteroaryl fragments is an active area of investigation. ucuenca.edu.ec Methodologies often involve the preparation of aldimines followed by reduction or multicomponent reactions. ucuenca.edu.ec

A significant focus in the broader field is the synthesis of complex amine derivatives for biological evaluation. For instance, amino- and polyaminophthalazinones, which are structurally related, have been synthesized via palladium-catalyzed amination and screened for anticancer activity. nih.govresearchgate.net This suggests a potential trajectory for this compound derivatives could be their synthesis and evaluation as intermediates for pharmacologically active agents. Research has demonstrated that the synthesis of the regioisomer, N-heptylnaphthalen-2-amine, can be achieved through reductive amination. rsc.org Similar strategies, such as the reaction of 1-naphthaldehyde (B104281) with heptylamine (B89852) followed by a reduction step, could foreseeably be employed to synthesize this compound and its derivatives.

Interdisciplinary Relevance and Potential Contributions to Fundamental Knowledge

The study of this compound and its derivatives holds potential interdisciplinary relevance. In medicinal chemistry, as many bioactive compounds are amines, understanding how N-alkylation with a chain like heptyl affects receptor binding or metabolic stability is of fundamental importance. nih.gov The lipophilicity imparted by the heptyl group could be leveraged to study interactions within the lipid bilayers of cell membranes.

In materials science and analytical chemistry, the naphthalene core provides a fluorescent scaffold. The heptyl group could be used to anchor the molecule in nonpolar environments, allowing it to act as a probe for studying hydrophobic pockets in proteins or as a sensor in non-aqueous media. The synthesis of new derivatives contributes to the fundamental library of organic compounds and helps refine synthetic methodologies, such as catalytic C-N bond formation, which is a key research area in green chemistry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-heptylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N/c1-2-3-4-5-8-14-18-17-13-9-11-15-10-6-7-12-16(15)17/h6-7,9-13,18H,2-5,8,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDPRXOBMCVXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms of N Heptylnaphthalen 1 Amine

Direct Synthetic Routes to N-Heptylnaphthalen-1-amine

Direct routes to this compound focus on creating the final product in a highly efficient manner, often through a single key bond-forming step. These strategies begin with precursors that already contain the naphthalen-1-amine core or a suitable naphthalene-based electrophile/nucleophile.

Alkylation Strategies Utilizing Naphthalene (B1677914) Precursors

Alkylation strategies involve the reaction of a naphthalene-based amine nucleophile (naphthalen-1-amine) with a heptyl electrophile, or a related coupling mechanism. This approach directly attaches the seven-carbon chain to the nitrogen atom of the amino group.

Direct N-alkylation of naphthalen-1-amine with a heptyl halide, such as 1-bromoheptane (B155011) or 1-iodoheptane, represents a classical approach to forming the N-heptyl bond. This reaction is a nucleophilic substitution (SN2) where the amino group acts as the nucleophile. However, this method is often plagued by a lack of selectivity. masterorganicchemistry.commasterorganicchemistry.com The primary amine starting material can react with the alkyl halide to form the desired secondary amine, but this product is often more nucleophilic than the starting amine. google.com Consequently, it can react further with the alkyl halide, leading to the formation of the tertiary amine (N,N-diheptylnaphthalen-1-amine) and even a quaternary ammonium (B1175870) salt, resulting in a mixture of products and low yields of the desired secondary amine. masterorganicchemistry.comgoogle.com

To overcome the challenge of overalkylation, modern synthetic methods have shifted towards catalytic systems that offer greater selectivity and efficiency. chemrxiv.org A prominent strategy is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" reaction, which typically uses alcohols as alkylating agents in the presence of a transition-metal catalyst. nih.gov This method is considered a greener alternative as it avoids the use of potentially toxic alkyl halides and produces water as the only byproduct. rsc.org

In this approach, a catalyst, often based on ruthenium (Ru) or iridium (Ir), temporarily dehydrogenates the alcohol (e.g., 1-heptanol) to form an aldehyde in situ. nih.govrsc.org This aldehyde then condenses with the amine (naphthalen-1-amine) to form an imine, which is subsequently reduced by the metal hydride species that was generated in the initial dehydrogenation step. nih.gov This catalytic cycle selectively produces the mono-alkylated secondary amine. Research has demonstrated the successful N-alkylation of a wide range of aromatic primary amines with primary alcohols using commercially available ruthenium-based catalysts under relatively mild conditions. nih.gov For instance, the alkylation of 1-naphthylamine (B1663977) has been effectively carried out using this methodology, showcasing its applicability for synthesizing N-alkylnaphthalen-1-amines. nih.gov

| Catalyst System | Alkylating Agent | Precursor | Key Advantages |

| Cesium Base (e.g., Cs₂CO₃) | Heptyl Halide (e.g., 1-Bromoheptane) | Naphthalen-1-amine | Can improve selectivity for mono-alkylation over other bases. google.com |

| Ruthenium Complexes | 1-Heptanol (B7768884) | Naphthalen-1-amine | High atom economy, produces water as the only byproduct, avoids alkyl halides. nih.gov |

| Iridium Complexes | 1-Heptanol | Naphthalen-1-amine | Efficient for C-N coupling through the borrowing hydrogen mechanism. rsc.org |

| Nickel Catalysts | 1-Heptanol | Naphthalen-1-amine | Utilizes a less expensive, non-precious metal catalyst. rsc.org |

| Palladium Catalysts | 1-Heptanol | Naphthalen-1-amine | Offers high catalytic efficiency and selectivity under mild conditions. chemrxiv.org |

The primary regiochemical consideration in the alkylation of naphthalen-1-amine is the site of alkylation. The reaction overwhelmingly occurs on the nitrogen atom of the amino group rather than on the aromatic carbon atoms of the naphthalene ring. The lone pair of electrons on the nitrogen atom is significantly more nucleophilic than the π-system of the aromatic rings, directing the electrophilic heptyl group to form a C-N bond. While methods for C-H functionalization of the naphthalene ring exist, they require specific directing groups and catalytic systems not employed in standard N-alkylation. beilstein-journals.orgresearchgate.netnih.gov

The substitution pattern of the naphthalene precursor is critical. The starting material is naphthalen-1-amine, meaning the amino group is fixed at the C1 (or alpha) position. This inherent structure dictates that the product will be an N-substituted naphthalen-1-amine. Stereochemical considerations are generally not a factor in the synthesis of this compound, as neither the heptyl group nor the naphthalene ring possesses a chiral center in the final product.

Reductive Amination Pathways for this compound Formation

Reductive amination is a highly versatile and widely used method for synthesizing amines, including this compound. wikipedia.org This process involves two key steps: the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine to the corresponding amine. acsgcipr.org This pathway can be performed in a stepwise manner or as a one-pot reaction. wikipedia.orgrsc.org

The synthesis of this compound via reductive amination can be envisioned through two primary disconnection approaches:

Reaction of 1-naphthaldehyde (B104281) with heptylamine (B89852): In this pathway, the carbonyl group of 1-naphthaldehyde reacts with the primary amine, heptylamine.

Reaction of naphthalen-1-amine with heptanal (B48729): Here, the primary aryl amine, naphthalen-1-amine, reacts with the aliphatic aldehyde, heptanal.

In both scenarios, the reaction proceeds via the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org This intermediate then undergoes dehydration, often facilitated by mildly acidic conditions or dehydrating agents, to form a Schiff base, which is an imine intermediate. acsgcipr.org The equilibrium of this reaction is driven towards the imine by the removal of water. acsgcipr.org

Once the imine is formed, it is reduced to the final secondary amine product. A variety of reducing agents can be employed for this transformation, each with its own specific reactivity profile and optimal conditions. masterorganicchemistry.comacsgcipr.org The choice of reductant is crucial, especially in one-pot procedures where the reducing agent must selectively reduce the imine in the presence of the starting carbonyl compound. youtube.com

Common Reducing Agents for Reductive Amination:

Sodium Borohydride (B1222165) (NaBH₄): A common and inexpensive reducing agent. However, it can also reduce the starting aldehyde or ketone. commonorganicchemistry.com Therefore, in a stepwise procedure, the imine is typically formed first, and NaBH₄ is added subsequently. organic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is particularly useful for one-pot reductive aminations. masterorganicchemistry.com It is stable in mildly acidic conditions (pH ~5-6) required for imine formation and selectively reduces the protonated iminium ion much faster than it reduces the carbonyl group of the starting aldehyde. youtube.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and selective reducing agent that has become very popular for reductive amination. wikipedia.orgorganic-chemistry.org It is particularly effective for reacting with a wide range of aldehydes and ketones, including those with acid-sensitive functional groups. organic-chemistry.org It does not require acidic conditions and can be used in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.comorganic-chemistry.org

Catalytic Hydrogenation (H₂/Catalyst): Hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni) is a highly effective and clean method for reducing imines. wikipedia.orgacsgcipr.org This method is often favored in industrial settings for its efficiency and the lack of hydride-based waste products. youtube.com

The reaction conditions are tailored to the specific reactants and chosen reducing agent. Solvents like methanol (B129727), ethanol (B145695), dichloroethane, and tetrahydrofuran are commonly used. commonorganicchemistry.com For one-pot reactions using reagents like NaBH₃CN, careful pH control is often necessary to facilitate imine formation without deactivating the amine nucleophile or degrading the reducing agent. masterorganicchemistry.com

| Reducing Agent | Typical Solvent(s) | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive; typically used in a two-step process. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selective for imines over carbonyls; ideal for one-pot reactions. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE), THF | Mild and highly selective; tolerates many functional groups; no pH control needed. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org |

| Hydrogen (H₂) with Pd/C or Pt | Methanol, Ethanol | Clean reduction (water is the only byproduct); scalable. wikipedia.orgacsgcipr.org |

Alternative Naphthylamine Functionalization Techniques

Beyond classical N-alkylation with alkyl halides, contemporary organic synthesis offers several advanced methods for the functionalization of naphthylamines. These techniques often provide milder reaction conditions, improved selectivity, and broader substrate scope.

One prominent strategy is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This method allows for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org In the context of this compound synthesis, this would involve the coupling of 1-bromonaphthalene (B1665260) or 1-iodonaphthalene (B165133) with heptylamine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The catalytic cycle of the Buchwald-Hartwig amination is well-studied and involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Another modern approach involves C-H amination , where a C-H bond on the naphthalene ring is directly converted to a C-N bond. For instance, silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives has been reported, utilizing a directing group to achieve regioselectivity. mdpi.com While this specific example targets the C4 position, the principle of directed C-H activation represents a powerful tool for the regioselective introduction of amino groups, which could then be further alkylated.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a green and atom-economical route for the N-alkylation of amines with alcohols. organic-chemistry.orgacs.orguh.edu This process, typically catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The hydrogen atoms "borrowed" from the alcohol are then used to reduce the intermediate imine, regenerating the catalyst and producing water as the only byproduct. acs.orgresearchgate.net The synthesis of this compound via this method would utilize 1-naphthylamine and heptan-1-ol.

Indirect Synthesis through Precursor Transformation

An alternative to the direct functionalization of 1-naphthylamine is the synthesis of the naphthylamine core from various precursors, followed by N-alkylation.

Reduction of Nitro-Naphthalene Derivatives to Naphthylamines

The reduction of 1-nitronaphthalene (B515781) is a common and industrially significant method for the preparation of 1-naphthylamine. prepchem.comwikipedia.orgchemicalbook.comgoogle.com This transformation can be achieved using a variety of reducing agents and catalytic systems.

Catalytic Hydrogenation: This is a widely used method where 1-nitronaphthalene is hydrogenated in the presence of a metal catalyst. google.comgoogle.com

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | Reference |

| Platinum/activated charcoal | 50 - 300 | 150 - 250 | Isopropanol/water | High | google.com |

| Nickel | - | - | - | - | chemicalbook.com |

Metal-Acid Reduction: A classic laboratory and industrial method involves the use of a metal, such as iron, in the presence of an acid, like hydrochloric acid. prepchem.comwikipedia.org

| Metal | Acid | Temperature (°C) | Observations |

| Iron | Hydrochloric Acid | 50 | The reaction is exothermic and requires cooling. prepchem.com |

The resulting 1-naphthylamine can then be alkylated with a heptyl halide or through reductive amination with heptanal to yield this compound.

Amide and Nitrile Reduction Strategies

1-Naphthylamine can also be synthesized from carboxylic acid derivatives of naphthalene. The reduction of 1-naphthalenecarboxamide or 1-naphthonitrile (B165113) provides routes to aminomethylnaphthalene and 1-naphthylamine, respectively. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for these transformations.

Gabriel Amine Synthesis for Primary Naphthylamines

The Gabriel synthesis is a reliable method for the preparation of primary amines, avoiding the overalkylation issues often encountered with direct alkylation of ammonia. semanticscholar.orgthermofisher.comlibretexts.orgscribd.comorganic-chemistry.org The process involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. thermofisher.com For the synthesis of 1-naphthylamine, this method would start with a halonaphthalene, such as 1-bromonaphthalene.

The key steps are:

Reaction of phthalimide with a base (e.g., potassium hydroxide) to form the phthalimide anion.

Nucleophilic substitution of the halide in 1-halonaphthalene by the phthalimide anion.

Hydrazinolysis (using hydrazine) or acidic/basic hydrolysis to release 1-naphthylamine. thermofisher.com

Curtius, Hofmann, and Schmidt Rearrangements Applied to Naphthalene Systems

These rearrangement reactions provide pathways to primary amines from carboxylic acid derivatives, with the loss of one carbon atom.

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the primary amine. wikipedia.orgnih.govnih.govlibretexts.orgnrochemistry.com Starting with 1-naphthoic acid, it can be converted to 1-naphthoyl azide, which upon rearrangement and hydrolysis yields 1-naphthylamine. The mechanism is believed to be a concerted process with retention of configuration at the migrating group. wikipedia.org

Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with a halogen (e.g., bromine) and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the primary amine. nrochemistry.comwikipedia.orgchem-station.comtcichemicals.comucla.edu Thus, 1-naphthalenecarboxamide can be converted to 1-naphthylamine through this method. The reaction proceeds via an N-bromoamide and a nitrene-like intermediate. wikipedia.org

Schmidt Reaction: The Schmidt reaction allows for the conversion of carboxylic acids directly to amines using hydrazoic acid in the presence of a strong acid catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgchimia.chbyjus.com This provides a one-step method to transform 1-naphthoic acid into 1-naphthylamine. The reaction mechanism involves the formation of an acyl azide intermediate in situ, which then undergoes a rearrangement similar to the Curtius rearrangement. wikipedia.org

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound can be achieved through several pathways, each with its own distinct mechanism.

Reductive Amination: A common and efficient method for the synthesis of secondary amines is reductive amination. organic-chemistry.orgnih.govresearchgate.netnih.gov This one-pot reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 1-naphthylamine with heptanal. The mechanism proceeds as follows:

Nucleophilic attack of the nitrogen atom of 1-naphthylamine on the carbonyl carbon of heptanal to form a hemiaminal intermediate.

Dehydration of the hemiaminal to form an N-heptyl-1-naphthyl imine.

Reduction of the imine to the secondary amine, this compound, using a reducing agent such as sodium borohydride or sodium cyanoborohydride. rsc.org

Borrowing Hydrogen Catalysis: As mentioned in section 2.1.3, the "borrowing hydrogen" mechanism provides an alternative route from 1-naphthylamine and heptan-1-ol. The proposed catalytic cycle generally involves:

Dehydrogenation of the alcohol (heptan-1-ol) by the metal catalyst to form the corresponding aldehyde (heptanal) and a metal hydride species.

Condensation of the in situ generated aldehyde with the amine (1-naphthylamine) to form an imine.

Reduction of the imine by the metal hydride species to yield the N-alkylated amine (this compound) and regenerate the active catalyst. researchgate.net

Palladium-Catalyzed Amination: The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. wikipedia.org Key steps include:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 1-bromonaphthalene) to form a palladium(II) complex.

Amine Coordination and Deprotonation: The amine (heptylamine) coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group on the palladium complex are eliminated to form the C-N bond of the product, this compound, and regenerate the palladium(0) catalyst. uwindsor.canih.govnih.govillinois.eduamanote.com

These mechanistic pathways offer a fundamental understanding of the bond-forming processes involved in the synthesis of this compound and provide a basis for optimizing reaction conditions and developing new synthetic strategies.

Detailed Reaction Mechanisms of Primary, Secondary, and Tertiary Amine Formation

The formation of this compound from naphthalen-1-amine (a primary amine) exemplifies the creation of a secondary amine. The predominant mechanism for this transformation, especially when using an alcohol like 1-heptanol as the alkylating agent, is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov This catalytic cycle is an elegant and atom-economical process that avoids the need for pre-activating the alcohol and generates water as the sole theoretical byproduct.

The mechanism can be detailed in the following steps:

Alcohol Dehydrogenation: A transition metal catalyst abstracts a hydrogen molecule from the alcohol (1-heptanol), oxidizing it in situ to the corresponding aldehyde (heptanal). The catalyst is temporarily reduced in this step, forming a metal hydride species.

Imine Formation: The primary amine (naphthalen-1-amine) then reacts with the newly formed aldehyde (heptanal) in a condensation reaction. This process involves the formation of a hemiaminal intermediate, which subsequently dehydrates to form an imine (N-(heptylidene)naphthalen-1-amine).

Imine Reduction: The metal hydride species, generated in the first step, then transfers the hydrogen back to the imine. This reduction step forms the final secondary amine, this compound, and regenerates the active catalyst, allowing it to re-enter the catalytic cycle.

This process is highly efficient for generating secondary amines. However, the newly formed this compound can, under certain conditions, undergo a subsequent alkylation with another molecule of 1-heptanol. This would involve the same borrowing hydrogen mechanism, where the secondary amine condenses with the catalytically generated heptanal to form an iminium ion, which is then reduced to a tertiary amine (N,N-diheptylnaphthalen-1-amine). Controlling the reaction conditions and catalyst choice is therefore crucial to prevent this over-alkylation and selectively yield the desired secondary amine.

Role of Transition Metal Catalysis in Amine Synthesis

Transition metal catalysts are central to the efficiency of modern N-alkylation reactions, particularly those employing the borrowing hydrogen methodology. nih.gov These catalysts must be capable of facilitating both the initial dehydrogenation of the alcohol and the final hydrogenation of the imine intermediate.

Historically, noble metals such as Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) have been extensively used and are highly effective. nih.gov For instance, a commercially available Ruthenium complex has been successfully used for the N-alkylation of a range of aromatic amines with primary alcohols under mild conditions. nih.gov While specific data for this compound is not detailed, the same study reports the successful functionalization of naphthalen-1-amine with 1-pentanol, a close structural analog, achieving a respectable yield.

Table 1: Ruthenium-Catalyzed N-Alkylation of Naphthalen-1-amine with 1-Pentanol

| Reactant 1 | Reactant 2 | Catalyst | Yield of N-Pentylnaphthalen-1-amine |

| Naphthalen-1-amine | 1-Pentanol | [Ru]-complex | 58% |

This data is based on the synthesis of a close analog, N-pentylnaphthalen-1-amine, as reported in a study on Ru-catalyzed N-alkylation. nih.gov

More recently, in the pursuit of more sustainable and cost-effective processes, significant research has focused on developing catalysts based on earth-abundant, non-noble metals. Iron (Fe), Manganese (Mn), and Cobalt (Co) complexes have emerged as promising alternatives, demonstrating catalytic activity in N-alkylation reactions, although they often require higher reaction temperatures compared to their noble metal counterparts. nih.gov

Chemoselective N-Monoalkylation Control

A significant challenge in the synthesis of secondary amines like this compound is preventing the subsequent reaction to form a tertiary amine. Achieving high chemoselectivity for N-monoalkylation is a key objective in process development. Several strategies are employed to achieve this control:

Stoichiometric Control: A straightforward approach is to use a controlled ratio of the amine to the alkylating agent. Using a slight excess of the primary amine (naphthalen-1-amine) can help to ensure the alkylating agent is consumed before significant over-alkylation of the desired secondary amine product can occur.

Catalyst Design: The steric and electronic properties of the catalyst play a crucial role. Bulky ligands on the metal center can create a sterically hindered environment that favors the reaction with the smaller primary amine over the bulkier secondary amine product, thus enhancing selectivity for monoalkylation.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is critical. Milder conditions and shorter reaction times can often favor the formation of the mono-alkylated product, as the activation energy for the second alkylation step may be higher.

Successful selective monoalkylation of primary amines has been demonstrated using various catalytic systems, highlighting the importance of a well-designed process to avoid the formation of undesired byproducts.

Green Chemistry Approaches in Synthetic Design

The synthesis of this compound can be designed to align with the principles of green chemistry, focusing on reducing waste, improving energy efficiency, and using renewable resources.

The borrowing hydrogen strategy is inherently a green process due to its high atom economy. nih.gov By using alcohols as alkylating agents, the only byproduct is water, in stark contrast to traditional methods that might use alkyl halides, which generate stoichiometric amounts of salt waste. Furthermore, alcohols, including 1-heptanol, can potentially be derived from renewable biomass sources, reducing the reliance on fossil fuels.

Other green chemistry considerations include:

Catalyst Choice: The shift from precious metal catalysts (Ru, Ir) to those based on abundant and less toxic metals like iron and cobalt is a key area of green chemistry research.

Solvent Selection: Conducting reactions in greener solvents, or ideally, under solvent-free conditions, significantly reduces the environmental impact.

Synthetic Scalability and Process Optimization

For a chemical compound to be industrially viable, its synthesis must be scalable, meaning it can be safely and economically performed on a large scale. The N-alkylation of amines via the borrowing hydrogen approach has shown promise for scalability.

Process optimization is key to achieving a scalable synthesis. This involves a systematic study of various reaction parameters to find the optimal conditions that provide high yield, selectivity, and purity while ensuring safety and cost-effectiveness. Key parameters for optimization include:

Catalyst Loading: Minimizing the amount of catalyst needed is crucial, especially when using expensive noble metals. High turnover numbers (TON) and turnover frequencies (TOF) are desirable.

Reaction Concentration: Higher concentrations are generally preferred for scalability as they reduce solvent usage and increase reactor throughput.

Temperature and Pressure: Finding the lowest possible temperature and pressure at which the reaction proceeds efficiently can lead to significant cost and energy savings.

Work-up and Purification: A scalable process requires a simple and efficient method for isolating and purifying the final product. This might involve crystallization, distillation, or extraction, avoiding complex and costly chromatographic separations.

Advanced Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering insights into the chemical environment of individual atoms. For N-heptylnaphthalen-1-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information about the carbon skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the protons of the heptyl chain, and the N-H proton. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these protons are influenced by the position of the amino group. The protons of the heptyl chain will appear in the upfield region (δ 0.8-3.5 ppm). The methylene (B1212753) group attached directly to the nitrogen atom (N-CH₂) is expected to be the most downfield of the alkyl protons due to the electron-withdrawing effect of the nitrogen. The terminal methyl group (CH₃) will be the most upfield signal. The N-H proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals corresponding to the ten carbons of the naphthalene ring and the seven carbons of the heptyl chain. The aromatic carbons will resonate in the downfield region (δ 110-150 ppm), with the carbon atom directly bonded to the nitrogen (C1) showing a characteristic chemical shift. The carbons of the heptyl chain will appear in the upfield region (δ 14-45 ppm). The chemical shifts of the individual carbons in the heptyl chain will decrease with increasing distance from the nitrogen atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | Variable (e.g., 4.5-5.5) | - |

| C1-H | - | ~145 |

| C2-H | ~7.0-7.2 | ~115 |

| C3-H | ~7.3-7.5 | ~125 |

| C4-H | ~7.8-8.0 | ~123 |

| C5-H | ~7.4-7.6 | ~126 |

| C6-H | ~7.2-7.4 | ~120 |

| C7-H | ~7.8-8.0 | ~128 |

| C8-H | ~7.7-7.9 | ~105 |

| C4a | - | ~134 |

| C8a | - | ~126 |

| C1' (N-CH₂) | ~3.2-3.4 | ~44 |

| C2' | ~1.6-1.8 | ~32 |

| C3' | ~1.3-1.5 | ~27 |

| C4' | ~1.2-1.4 | ~29 |

| C5' | ~1.2-1.4 | ~23 |

| C6' | ~1.2-1.4 | ~31 |

| C7' (CH₃) | ~0.8-1.0 | ~14 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY is expected to show correlations between adjacent protons in the naphthalene ring system and between adjacent methylene groups in the heptyl chain. This helps to trace the connectivity of the carbon backbone through the proton network.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the ¹³C signals based on the assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection between the heptyl chain and the naphthalene ring. For instance, correlations would be expected between the N-CH₂ protons and the C1 and C2 carbons of the naphthalene ring.

Dynamic NMR Studies for Conformational Analysis and Molecular Dynamics

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility and dynamic processes occurring in this compound. The rotation around the C1-N bond and the conformational changes within the heptyl chain are two potential dynamic processes. At room temperature, these processes are typically fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it may be possible to slow down these rotations to the point where distinct signals for different conformers can be observed. This allows for the determination of the energy barriers associated with these conformational changes.

Solvent Effects on NMR Spectra and Chemical Shifts

The choice of solvent can significantly influence the NMR spectrum of this compound. mdpi.com Solvents can affect the chemical shifts of protons and carbons through various interactions, such as hydrogen bonding and changes in the local magnetic environment. For example, the chemical shift of the N-H proton is particularly sensitive to the solvent, as it can participate in hydrogen bonding with acceptor solvents like DMSO-d₆. Aromatic solvents can induce significant shifts in the proton signals of the solute due to anisotropic effects. researchgate.net Studying the NMR spectrum in a range of solvents with different polarities and hydrogen bonding capabilities can provide valuable information about intermolecular interactions and the electronic distribution within the molecule.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretch: A characteristic absorption for the N-H stretching vibration of a secondary amine is expected in the region of 3300-3500 cm⁻¹. This band is typically of medium intensity and can be broadened due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the heptyl chain will be observed just below 3000 cm⁻¹.

C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring will give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for an aromatic amine is typically found in the 1250-1360 cm⁻¹ range.

C-H Bends: Aliphatic C-H bending vibrations for the methylene and methyl groups of the heptyl chain will be present in the 1350-1470 cm⁻¹ region.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, potentially broad |

| Aromatic C-H Stretch | > 3000 | Medium to weak |

| Aliphatic C-H Stretch | < 3000 | Medium to strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to strong, sharp |

| C-N Stretch (Aromatic) | 1250 - 1360 | Medium |

| Aliphatic C-H Bend | 1350 - 1470 | Medium |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. For this compound, the Raman spectrum is expected to be a composite of the vibrational modes of the naphthalen-1-amine moiety and the n-heptyl group.

The vibrational modes of the naphthalene ring are well-characterized and are expected to be prominent in the Raman spectrum of this compound. These include C-H stretching modes, C-C stretching and bending modes within the aromatic rings, and ring breathing modes. Based on studies of naphthalene and its derivatives, characteristic Raman bands can be predicted. niscpr.res.inresearchgate.net For instance, the C-H stretching vibrations of the aromatic ring typically appear in the 3000-3100 cm⁻¹ region, while the C-C stretching vibrations of the naphthalene ring are expected to produce strong bands in the 1300-1600 cm⁻¹ range. niscpr.res.in

The heptyl chain contributes additional vibrational modes, primarily C-H stretching, bending, and rocking vibrations. The symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups are anticipated in the 2800-3000 cm⁻¹ region. The presence of the long alkyl chain may also introduce complexity in the lower frequency region of the spectrum due to various skeletal vibrations.

The N-H stretching vibration of the secondary amine is also a key feature, typically observed in the 3300-3500 cm⁻¹ region. The C-N stretching vibration will also be present, likely in the 1250-1350 cm⁻¹ range.

Table 1: Predicted Prominent Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Naphthalene Ring |

| Aliphatic C-H Stretch | 2800 - 3000 | Heptyl Chain |

| C=C Aromatic Stretch | 1300 - 1600 | Naphthalene Ring |

| C-N Stretch | 1250 - 1350 | Amine |

Conformational Analysis through Vibrational Assignments

The heptyl chain of this compound can adopt numerous conformations due to rotation around the C-C single bonds. This conformational flexibility can influence the vibrational spectrum, potentially leading to broadening of certain Raman bands or the appearance of multiple peaks for a single vibrational mode, each corresponding to a different conformer.

A detailed conformational analysis would involve theoretical calculations, such as Density Functional Theory (DFT), to predict the stable conformers and their corresponding vibrational frequencies. By comparing the theoretically predicted Raman spectra of different conformers with the experimental spectrum, it is possible to gain insights into the predominant conformation(s) of the molecule in a given state (e.g., solid or solution). For long-chain alkyl amines, the all-trans conformation of the alkyl chain is often the most stable, but other gauche conformers can also be populated at room temperature. suniv.ac.inindustrialchemicals.gov.au

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. The exact mass of the molecular ion of this compound can be calculated based on its chemical formula, C₁₇H₂₃N.

Using the most abundant isotopes of each element (¹²C, ¹H, and ¹⁴N), the theoretical monoisotopic mass of this compound is 241.1830 u. HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure this mass with high precision, typically within a few parts per million (ppm), which serves as a definitive confirmation of the compound's elemental formula.

Table 2: Theoretical Exact Mass of this compound

| Chemical Formula | Monoisotopic Mass (u) |

|---|

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry is commonly used to induce fragmentation of a molecule, and the resulting fragmentation pattern provides valuable structural information. For this compound, several characteristic fragmentation pathways are expected.

A prominent fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, this would involve the cleavage of the bond between the nitrogen and the first carbon of the heptyl chain, leading to the formation of a stable, resonance-stabilized naphthalen-1-amine radical cation or a related fragment.

Another likely fragmentation pathway is the cleavage at various points along the heptyl chain, leading to a series of fragment ions separated by 14 u (the mass of a CH₂ group). libretexts.org This is a characteristic fragmentation pattern for long-chain alkyl compounds.

The molecular ion peak (M⁺) for an amine containing one nitrogen atom will have an odd m/z value, which is a useful diagnostic feature. whitman.edu The fragmentation of the naphthalene ring itself is also possible, though it is generally more stable than the alkyl chain.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 241 | [C₁₇H₂₃N]⁺ | Molecular Ion |

| 143 | [C₁₀H₉N]⁺ | Cleavage of the N-heptyl bond |

| 142 | [C₁₀H₈N]⁺ | Alpha-cleavage with H rearrangement |

Tandem Mass Spectrometry for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the analysis of complex mixtures, as it allows for the selective isolation and fragmentation of a specific ion. wikipedia.org In the context of analyzing a sample that may contain this compound along with other components, MS/MS can be used to confirm its presence and structure.

In a typical MS/MS experiment, the molecular ion of this compound (m/z 241) would be selected in the first mass analyzer. This selected ion would then be subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions would be analyzed in the second mass analyzer, producing a product ion spectrum that is characteristic of the parent ion. This technique provides a high degree of specificity and is particularly useful for identifying and quantifying target compounds in complex matrices, such as environmental or biological samples. nih.govnih.gov

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule and are particularly sensitive to the aromatic part of this compound.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene chromophore. Naphthalene and its derivatives typically exhibit strong absorption bands in the ultraviolet region. nih.govphotochemcad.com The presence of the amino group, which acts as an auxochrome, is likely to cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted naphthalene. Based on data for naphthalen-1-amine, absorption maxima are expected in the range of 280-320 nm. aatbio.comresearchgate.net

Naphthalen-1-amine and its derivatives are known to be fluorescent. nih.govnih.gov Therefore, this compound is also expected to exhibit fluorescence. The emission spectrum will likely show a broad band at a longer wavelength than the absorption maximum, with the exact position and intensity being influenced by the solvent polarity. The fluorescence properties are primarily determined by the naphthalen-1-amine fluorophore. The heptyl group is not expected to significantly alter the electronic transitions but may have a minor effect on the quantum yield and lifetime of the fluorescence.

Table 4: Predicted Electronic Spectroscopic Properties of this compound

| Property | Predicted Range | Remarks |

|---|---|---|

| Absorption Maximum (λ_abs) | 280 - 320 nm | Dominated by the naphthalen-1-amine chromophore. |

| Molar Absorptivity (ε) | High | Characteristic of aromatic compounds. |

| Emission Maximum (λ_em) | > 350 nm | Expected to be solvent-dependent. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in the naphthalene moiety are π → π* transitions, which are characteristic of conjugated systems. The introduction of the amino group introduces n → π* transitions, involving the non-bonding electrons on the nitrogen atom.

Table 1: Representative UV-Vis Absorption Data for a Related Naphthalen-1-amine Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 1-Naphthylamine (B1663977) | Not Specified | 313 | Not Specified | researchgate.net |

Note: This data is for the parent compound and serves as an estimate for the electronic transitions in this compound.

Analysis of Solvatochromic and Halochromic Effects

Solvatochromic Effects:

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of a molecule by the solvent molecules. A study on a bis-azo dye based on naphthalen-1-amine revealed both positive and negative solvatochromism researchgate.net. This suggests that the electronic transitions in naphthalen-1-amine derivatives can be sensitive to the polarity and hydrogen bonding capabilities of the solvent.

For this compound, it is anticipated that in non-polar solvents, the absorption and emission spectra would be at shorter wavelengths. As the solvent polarity increases, a bathochromic (red) shift in the emission spectrum is expected, indicative of a more polar excited state that is stabilized by the polar solvent. This behavior is characteristic of molecules with intramolecular charge transfer (ICT) character, where the electron density shifts from the electron-donating amino group to the naphthalene ring upon excitation. A detailed investigation of this compound in a range of solvents with varying polarities would be necessary to quantify its solvatochromic behavior. Such studies often employ the Kamlet-Taft or Catalán parameters to correlate the spectral shifts with solvent properties like dipolarity/polarizability, acidity, and basicity mdpi.comnih.govmdpi.com.

Halochromic Effects:

Halochromism is the phenomenon where a substance changes color in response to a change in pH. This effect is common in molecules containing acidic or basic functional groups. The amino group in this compound is basic and can be protonated in acidic conditions. This protonation would significantly alter the electronic structure of the molecule.

Upon protonation, the lone pair of electrons on the nitrogen atom is no longer available for conjugation with the naphthalene ring. This would likely lead to a hypsochromic (blue) shift in the UV-Vis absorption spectrum, as the electronic transitions would more closely resemble those of the unsubstituted naphthalene. Conversely, in a strongly basic medium, the amino group would be deprotonated, and its electron-donating character would be enhanced, potentially leading to a bathochromic shift. While specific studies on the halochromism of this compound were not found, the general behavior of aromatic amines suggests that its optical properties would be pH-dependent.

Solid-State Characterization Methods

The arrangement of molecules in the solid state is crucial for determining the material's bulk properties. X-ray diffraction techniques are the primary methods for elucidating this three-dimensional structure.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most definitive information about the molecular structure and packing in the crystalline state. By diffracting X-rays off a single crystal, a detailed three-dimensional map of the electron density can be generated, from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a crystalline solid. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder.

While a PXRD pattern for this compound is not documented in the available sources, a study on the related compound, 1-N-(4-pyrydylmethyl)amino naphtalene, provides an example of the type of data obtained. The PXRD pattern of this compound was indexed to a monoclinic crystal system with specific unit cell parameters researchgate.netresearchgate.net.

Table 2: Representative Powder X-ray Diffraction Data for a Related Naphthalen-1-amine Derivative

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 1-N-(4-pyrydylmethyl)amino naphtalene | Monoclinic | P2/m | a = 10.375(5) Å, b = 17.665(6) Å, c = 5.566(2) Å, β = 100.11(3)° | researchgate.netresearchgate.net |

Note: This data is for a related compound and illustrates the type of information obtained from PXRD analysis.

A PXRD analysis of this compound would be valuable for confirming its crystalline nature, identifying the present crystalline phase(s), and determining its unit cell parameters. This information is crucial for quality control and for understanding the material's polymorphism.

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic molecule like this compound, this typically involves combustion analysis to determine the mass percentages of carbon, hydrogen, and nitrogen.

The experimental results are then compared with the theoretical percentages calculated from the molecular formula (C₁₇H₂₃N). A close agreement between the experimental and theoretical values, typically within ±0.4%, is a strong indicator of the compound's purity and corroborates its proposed chemical formula nih.gov.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 17 | 204.17 | 84.59% |

| Hydrogen | H | 1.008 | 23 | 23.184 | 9.61% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.80% |

| Total | 241.364 | 100.00% |

Note: These are theoretical values. Experimental verification is required for compositional analysis.

While no experimental elemental analysis data for this compound was found in the searched literature, this technique remains an essential component of its comprehensive characterization, providing the ultimate confirmation of its elemental makeup.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into the electronic structure, energy, and reactivity of N-heptylnaphthalen-1-amine.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, particularly using the B3LYP hybrid functional with a 6-311++G(d,p) basis set, can elucidate its electronic structure and energetics. tandfonline.com Such calculations determine the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. elifesciences.org A smaller gap generally implies higher reactivity.

Theoretical studies on similar naphthalene (B1677914) derivatives have shown that the nature and position of substituents significantly influence these electronic properties. tandfonline.comresearchgate.net For this compound, the electron-donating nature of the amine group is expected to raise the HOMO energy, while the heptyl group may have a more subtle electronic effect. The calculated energies of these orbitals are crucial for predicting the molecule's behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes, based on typical values for similar aromatic amines.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.25 |

| LUMO Energy | -0.50 |

| HOMO-LUMO Gap | 4.75 |

Ab Initio Methods for Molecular Property Prediction

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) provide a higher level of theory for calculating molecular properties. epa.gov These methods are computationally more demanding than DFT but can offer more accurate predictions for certain properties. For this compound, ab initio calculations can be employed to refine the molecular geometry and predict properties such as dipole moment and polarizability. The molecular geometries of related naphthalene derivatives have been refined using ab initio gradient procedures to understand conformational effects on the aromatic structure. nih.gov

Table 2: Hypothetical Predicted Molecular Properties of this compound using Ab Initio Methods This table presents hypothetical data for illustrative purposes.

| Property | Predicted Value |

|---|---|

| Dipole Moment | 1.85 D |

| Polarizability | 35.2 ų |

Basis Set Selection and Level of Theory Considerations

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) set, provide more flexibility in describing the electron distribution and lead to more accurate results, albeit at a higher computational cost. tandfonline.com The choice of the level of theory, such as B3LYP for DFT or MP2 for ab initio calculations, also plays a crucial role. researchgate.netepa.gov The selection of an appropriate combination of basis set and level of theory is a trade-off between desired accuracy and available computational resources. For a molecule with a flexible side chain like this compound, a balance must be struck to accurately capture both the electronic structure of the aromatic system and the conformational flexibility of the alkyl chain.

Molecular Geometry and Conformation Analysis

The three-dimensional structure of this compound, particularly the orientation of the heptyl chain relative to the naphthalene ring, is critical to its properties and interactions.

Optimization of Molecular Geometries and Conformational Isomers

Due to the rotational freedom around the single bonds in the heptyl chain, this compound can exist in numerous conformational isomers. Computational methods are used to perform geometry optimization to find the minimum energy structures, which correspond to the most stable conformations. This process involves systematically exploring the potential energy surface to locate the geometries where the forces on all atoms are zero. For long-chain alkanes, this conformational analysis can be complex. chemrxiv.org The resulting optimized geometries provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 3: Hypothetical Optimized Geometric Parameters for a Stable Conformer of this compound This table presents hypothetical data for a plausible extended conformation.

| Parameter | Value |

|---|---|

| C(1)-N Bond Length | 1.38 Å |

| N-C(heptyl) Bond Length | 1.47 Å |

| C(1)-N-C(heptyl) Bond Angle | 121.5° |

| C(2)-C(1)-N-C(heptyl) Dihedral Angle | 15.0° |

Electronic Structure and Reactivity Descriptors

The electronic characteristics and inherent reactivity of this compound have been extensively mapped using a variety of computational descriptors. These theoretical tools provide a microscopic view of the molecule's behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. youtube.comlibretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For molecules similar to this compound, such as aliphatic amines, the HOMO is typically delocalized over the entire molecule with a significant concentration on the amino group. researchgate.net In computational studies of related aromatic amine derivatives, the HOMO and LUMO energy values are used to calculate global reactivity descriptors. The HOMO-LUMO gap can reveal potential charge-transfer possibilities within the molecule. researchgate.net The analysis of these orbitals helps in predicting the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). Higher energy often means greater reactivity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). Lower energy often means greater reactivity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A small gap generally correlates with high chemical reactivity and low kinetic stability. researchgate.netmdpi.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's surface, typically using a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). uni-muenchen.deresearchgate.net

This technique allows for the identification of the most likely sites for chemical reactions. For amine-containing compounds, the region around the nitrogen atom's lone pair of electrons is expected to show a strong negative potential, marking it as a primary site for electrophilic attack, such as protonation. uni-muenchen.de Conversely, hydrogen atoms attached to the amine group or the aromatic ring would exhibit positive potential.

Bond Dissociation Energies and Reaction Barriers

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. ucsb.edu It is a key parameter for predicting the feasibility and pathway of reactions involving radical intermediates, such as hydrogen atom transfer. For aliphatic amines, the BDE for the N-H bond decreases when moving from primary to secondary amines, which stabilizes the resulting aminyl radical through hyperconjugation. nih.govresearchgate.net The α(C-H) bonds in unconstrained aliphatic amines have been found to have similar BDEs, around 91 kcal/mol. nih.govresearchgate.net These values are crucial for understanding the selectivity of hydrogen abstraction reactions.

Reaction barriers, or activation energies, determine the rate of a chemical reaction. Computational methods like Density Functional Theory (DFT) are used to calculate the energy profile of a reaction, including the transition state energies. For reactions involving secondary amines, activation energies can be influenced by both electronic and steric effects. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to trace the detailed pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

Understanding a reaction mechanism requires the precise localization of the transition state (TS), which is the saddle point on the potential energy surface connecting reactants and products. scm.com Once the TS is identified, the Intrinsic Reaction Coordinate (IRC) path can be calculated. scm.commdpi.com The IRC represents the minimum energy path that the reaction follows from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species. scm.comresearchgate.netresearchgate.net This method provides a detailed, step-by-step visualization of the geometric changes and energy profile along the reaction coordinate.

Hydrogen Atom Transfer (HAT) Mechanisms in Amine Reactions

Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism for amines, often involved in oxidation processes and radical-mediated transformations. mdpi.comresearchgate.netnih.govnih.gov In a HAT process, a hydrogen atom (both a proton and an electron) is transferred in a single step. mdpi.com The driving force for HAT is primarily the difference in bond dissociation energies between the bond being broken and the one being formed. mdpi.com

For secondary amines, HAT can occur from either the N-H bond or a C-H bond, typically at the α-position to the nitrogen. The relative BDEs of these bonds dictate the regioselectivity of the process. researchgate.net Computational studies on reactions of amines with oxidizing agents, such as triplet nitro compounds, show that the process can involve a pre-reaction complex followed by the C-H or N-H bond rupture, with the transfer of a proton and an electron occurring simultaneously. sciforum.net

Elucidation of Regioselectivity and Stereoselectivity

Theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to elucidate the regioselectivity and stereoselectivity of reactions involving the this compound molecule. The naphthalene ring system possesses multiple non-equivalent positions, and the amine substituent directs incoming electrophiles primarily to the ortho and para positions of the same ring (positions 2, 4, and 5).

Computational models can predict the most likely sites of reaction by calculating the energies of the intermediate structures (sigma complexes) for substitution at each possible position. The relative stability of these intermediates determines the regiochemical outcome. Factors influencing this include:

Electronic Effects: The electron-donating nature of the secondary amine group activates the aromatic ring towards electrophilic substitution.

Steric Hindrance: The bulky heptyl group attached to the nitrogen atom can sterically hinder attack at the C2 position, potentially favoring substitution at the C4 and C5 positions.

Similarly, for reactions that create new stereocenters, computational modeling can predict the stereochemical outcome by calculating the transition state energies for the formation of different stereoisomers. The pathway with the lowest activation energy is kinetically favored, leading to the predominant stereoisomer.

Intermolecular Interactions and Solvent Effects

The non-covalent interactions that this compound engages in, and the effects of the surrounding solvent medium, are critical to understanding its physical properties and behavior in solution.

Non-Covalent Interaction (NCI) Analysis (e.g., Hydrogen Bonding, Dispersion)

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. For this compound, NCI analysis reveals a complex interplay of forces that dictate its aggregation behavior and interactions with other molecules. The primary non-covalent interactions include:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as a hydrogen bond acceptor. libretexts.org These interactions are crucial in the formation of dimers or larger aggregates and in interactions with protic solvents.

Dispersion Forces: Also known as London forces or van der Waals interactions, these are significant due to the large surface area of the naphthalene ring system and the flexible heptyl chain. These forces are the primary drivers for the self-assembly and packing of the molecule in the solid state.

π-Interactions: The electron-rich naphthalene ring can participate in π-π stacking interactions with other aromatic systems and C-H···π interactions, where the C-H bonds of the heptyl group interact with the face of the naphthalene ring.

These interactions can be identified and their strengths estimated using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or by analyzing the electron density and its derivatives. nih.govresearchgate.net

| Interaction Type | Participating Groups | Typical Energy (kcal/mol) | Significance |

|---|---|---|---|

| Hydrogen Bonding (Donor) | N-H --- Acceptor | 2 - 8 | Directional; influences solubility in protic solvents and specific molecular recognition. |

| Hydrogen Bonding (Acceptor) | N --- H-Donor | 1 - 5 | Contributes to interactions with protic solvents and other H-bond donors. |

| π-π Stacking | Naphthalene Ring --- Naphthalene Ring | 1 - 10 | Important for crystal packing and self-assembly in solution. |

| Dispersion Forces | Heptyl Chain, Naphthalene Ring | Variable (cumulative) | Major contributor to overall cohesion and interaction with nonpolar molecules. |

| C-H···π Interactions | Alkyl C-H --- Naphthalene Ring | 0.5 - 2.5 | Contribute to conformational stability and crystal packing. |

Computational Studies of Halogen-Bonded Complexes with this compound

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. nih.gov The nitrogen atom of this compound, with its lone pair of electrons, can act as a potent halogen bond acceptor.

Computational studies can model the formation of complexes between this compound and various halogen bond donors (e.g., perfluorinated iodobenzenes, carbon tetrabromide). nih.govresearchgate.netmdpi.com These studies typically involve:

Geometry Optimization: Determining the most stable structure of the halogen-bonded complex.

Binding Energy Calculation: Quantifying the strength of the halogen bond. DFT calculations are often employed for this purpose. uoa.gr

Analysis of Electronic Properties: Investigating the charge transfer that occurs from the amine to the halogen bond donor upon complex formation.

Studies on similar primary and tertiary amines show that N···I and N···Br halogen bonds can be quite strong, often competing with or even surpassing the strength of conventional hydrogen bonds. nih.govmdpi.com The amine group has proven to be a reliable halogen bond acceptor, often forming N···I bonds to the exclusion of N-H···N hydrogen bonds in the solid state. mdpi.com

| Halogen Bond Donor | Acceptor Group | Interaction Type | Calculated Binding Energy (ΔE_bind) (kcal/mol) |

|---|---|---|---|

| Pentafluoroiodobenzene | Amine (N) | N···I | ~ -7 to -9 |

| 1,4-Diiodotetrafluorobenzene | Amine (N) | N···I | ~ -8 to -10 |

| Carbon Tetrabromide (CBr4) | Amine (N) | N···Br | ~ -4 to -6 |

Note: Data are representative values based on studies of similar amine compounds, as specific data for this compound is not available.

Solvent Model Applications (e.g., PCM, SMD) for Condensed Phase Simulations

To accurately model the behavior of this compound in solution, it is crucial to account for the effects of the solvent. Explicitly modeling every solvent molecule can be computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), offer an efficient alternative.

These models represent the solvent as a continuous medium with a specific dielectric constant, creating a cavity to accommodate the solute molecule. They are effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and relative energies of different conformers. These models are widely used in computational chemistry to:

Predict solvation free energies.

Calculate reaction energies and activation barriers in solution.

Simulate UV-Vis and NMR spectra in different solvents.

Solute-Solvent Interactions and Preferential Solvation

The interactions between a solute and the surrounding solvent molecules are fundamental to solubility and reactivity. nih.gov this compound exhibits dual characteristics: the polar amine group and the nonpolar naphthalene and heptyl moieties. This leads to complex solute-solvent interactions.

In protic solvents (e.g., water, ethanol), the primary interaction is hydrogen bonding between the solvent and the N-H group of the amine. libretexts.org

In apolar solvents (e.g., hexane, toluene), the interactions are dominated by dispersion forces between the solvent and the hydrocarbon portions of the molecule.

In polar aprotic solvents (e.g., DMSO, THF), dipole-dipole interactions and hydrogen bonding (with the amine as the donor) are significant.

In mixed-solvent systems, preferential solvation can occur, where the local solvent composition around the solute molecule differs from that of the bulk solvent. The polar amine group will preferentially be solvated by the more polar component of the solvent mixture, while the nonpolar parts will be preferentially solvated by the less polar component. This phenomenon can be studied computationally by analyzing radial distribution functions from molecular dynamics simulations.

Advanced Computational Techniques (e.g., Molecular Dynamics, Monte Carlo)

While static quantum chemical calculations provide valuable information about minimum energy structures and reaction pathways, advanced simulation techniques are needed to explore the dynamic behavior of this compound.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. ulisboa.pt For this compound, MD simulations can be used to:

Explore the conformational landscape of the flexible heptyl chain.

Simulate the diffusion and transport properties of the molecule in different media.

Study the detailed process of solvation and the structure of the solvent shell around the solute. nih.gov

Investigate the dynamics of self-assembly and aggregation processes.

Monte Carlo (MC) Simulations: MC methods use random sampling to explore the properties of a system. rwth-aachen.deresearchgate.net In the context of this compound, MC simulations are useful for:

Efficiently sampling the vast conformational space to identify low-energy structures.

Simulating thermodynamic properties of bulk phases, such as liquids or solutions.

Modeling complex reaction kinetics where multiple reaction pathways are possible. researchgate.net

These advanced techniques provide a bridge between the molecular scale and macroscopic properties, offering a comprehensive theoretical framework for understanding the chemical and physical behavior of this compound.

Applications in Advanced Materials Science and Device Architectures

Organic Electronic and Optoelectronic Materials

The field of organic electronics leverages the diverse properties of carbon-based molecules to create lightweight, flexible, and cost-effective electronic devices. N-heptylnaphthalen-1-amine and its derivatives are emerging as versatile building blocks in this domain, with potential applications in semiconductors, light-emitting diodes, and transistors.